molecular formula C13H18Cl2N2 B14917809 N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B14917809
M. Wt: 273.20 g/mol
InChI Key: FEMFWFQJEGLGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine is a synthetic small molecule featuring a pyrrolidine moiety linked to a 2,3-dichlorobenzyl group. The pyrrolidine ring is a common scaffold in medicinal chemistry and is found in a wide range of bioactive molecules and approved drugs . For instance, pyrrolidine derivatives are key structural components in various therapeutics, such as the HIV treatment Cefiderocol, the anticancer agent Alpelisib, and the antihypertensive drug Captopril . The 2,3-dichlorophenyl substitution pattern is a pharmacophore present in certain biologically active compounds, suggesting this molecule may be of significant interest in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a versatile chemical building block for the synthesis of more complex molecules or as a core structure in the design of novel ligands for pharmacological screening. It is particularly relevant for projects aimed at exploring new chemical space within nitrogen-containing heterocycles. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-5-3-4-11(13(12)15)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2

InChI Key

FEMFWFQJEGLGRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of 2,3-Dichlorobenzaldehyde with 2-(Pyrrolidin-1-yl)Ethanamine

The most direct route involves reductive amination between 2,3-dichlorobenzaldehyde and 2-(pyrrolidin-1-yl)ethanamine. This method employs reducing agents to convert the intermediate imine into the target amine.

Procedure :

  • Imine Formation : Stir equimolar amounts of 2,3-dichlorobenzaldehyde (1.0 equiv) and 2-(pyrrolidin-1-yl)ethanamine (1.1 equiv) in methanol or dichloromethane at room temperature for 4–6 hours.
  • Reduction : Add sodium borohydride (2.0 equiv) or sodium cyanoborohydride (1.5 equiv) and stir for 12–24 hours.
  • Workup : Quench with water, extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography (eluent: 5–10% methanol in chloroform).

Optimization Insights :

  • Catalytic Hydrogenation : Palladium on carbon (10% w/w) under hydrogen (1 atm) in ethanol at 50°C achieves higher yields (85–90%) but requires specialized equipment.
  • Solvent Effects : Tetrahydrofuran (THF) improves imine stability, while methanol accelerates reduction kinetics.

Table 1. Reductive Amination Conditions and Outcomes

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
NaBH₄ Methanol 25 24 68
NaBH₃CN THF 25 18 75
H₂/Pd-C Ethanol 50 6 88

Alkylation of 2-(Pyrrolidin-1-yl)Ethanamine

Nucleophilic Substitution with 2,3-Dichlorobenzyl Halides

Alkylation of 2-(pyrrolidin-1-yl)ethanamine using 2,3-dichlorobenzyl chloride or bromide is a single-step, high-yield approach.

Procedure :

  • Reaction Setup : Combine 2-(pyrrolidin-1-yl)ethanamine (1.0 equiv) and 2,3-dichlorobenzyl chloride (1.2 equiv) in acetonitrile or dimethylformamide (DMF).
  • Base Addition : Add potassium carbonate (2.0 equiv) or triethylamine (3.0 equiv) to scavenge HCl.
  • Heating : Reflux at 80°C for 12–18 hours.
  • Purification : Extract with dichloromethane, wash with brine, and recrystallize from ethanol/water.

Key Considerations :

  • Halide Reactivity : Benzyl bromide reacts faster than chloride but is less stable.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.

Table 2. Alkylation Method Performance

Halide Base Solvent Temperature (°C) Yield (%) Reference
Chloride K₂CO₃ DMF 80 72
Bromide Et₃N Acetonitrile 70 85

Multi-Step Synthesis via Intermediate Formation

Gabriel Synthesis with Phthalimide Protection

This method avoids over-alkylation by protecting the amine group during synthesis.

Procedure :

  • Phthalimide Formation : React 2-(pyrrolidin-1-yl)ethanamine with phthalic anhydride in acetic acid to form N-(2-(pyrrolidin-1-yl)ethyl)phthalimide.
  • Alkylation : Treat the phthalimide intermediate with 2,3-dichlorobenzyl bromide and K₂CO₃ in DMF at 60°C.
  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol to release the free amine.

Advantages :

  • Prevents polyalkylation.
  • Yields >80% after deprotection.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination

Although less common, this method is viable for constructing the C–N bond between aryl halides and amines.

Procedure :

  • Substrate Preparation : Use 2,3-dichlorobenzyl bromide and 2-(pyrrolidin-1-yl)ethanamine.
  • Catalysis : Employ Pd(OAc)₂ with Xantphos ligand in toluene at 100°C.
  • Base : Use cesium carbonate (2.5 equiv) to deprotonate the amine.

Challenges :

  • Requires inert atmosphere and expensive catalysts.
  • Moderate yields (50–60%) due to steric hindrance.

Comparative Analysis of Methods

Table 3. Method Efficiency and Practicality

Method Yield Range (%) Cost Scalability Purification Difficulty
Reductive Amination 68–88 Low High Moderate
Alkylation 72–85 Low High Low
Gabriel Synthesis 80–90 Moderate Moderate High
Buchwald-Hartwig 50–60 High Low Moderate

Chemical Reactions Analysis

Types of Reactions

n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The dichlorobenzyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amine derivatives with reduced functional groups.

    Substitution Products: Compounds with substituted benzyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties.

    Drug Development: Studied as a lead compound for drug design.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals.

    Material Science: Investigated for its role in the development of new materials.

Mechanism of Action

The mechanism of action of n-(2,3-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves:

    Molecular Targets: The compound may target specific proteins or enzymes in biological systems.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.

    Effects: The binding of the compound to its targets can result in inhibition or activation of biological processes.

Comparison with Similar Compounds

(E)-N-(2,6-Dichlorobenzylidene)-2-(Pyrrolidin-1-yl)ethanamine (Compound 2)

This isomer differs in the chlorine substitution pattern (2,6- vs. 2,3-dichloro). Key comparative

Property Compound 1 (2,3-Cl₂) Compound 2 (2,6-Cl₂)
Melting Point (°C) 179–182 192–195
Yield (%) 83 90
Color Light brown Light yellow-brown
FT-IR C=N Stretch (cm⁻¹) 1626 1626
¹H-NMR Aromatic Signals 7.16–7.88 ppm (multiplet) Similar multiplet pattern

Key Findings :

  • The 2,6-dichloro isomer (Compound 2) exhibits a higher melting point, likely due to enhanced symmetry and intermolecular packing.
  • Both compounds share identical elemental compositions and C=N stretching frequencies, confirming their Schiff base nature.

Pharmacologically Relevant Ethylamine Derivatives

NBOMe Series (e.g., 25H-NBOMe, 25I-NBMD)

These compounds, such as 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe) and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2,3-methylenedioxyphenyl)methyl]ethanamine (25I-NBMD) , share the ethanamine backbone but differ in substitution.

Property Compound 1 (Schiff Base) 25H-NBOMe / 25I-NBMD
Functional Groups Imine (C=N), pyrrolidine Methoxy, methylenedioxy
Substitution Pattern Dichlorophenyl Dimethoxy/iodo-substituted
Pharmacological Activity Not reported Potent 5-HT₂A agonists
Synthetic Application Metal chelation potential Psychoactive research

Key Findings :

  • The NBOMe series is optimized for serotonin receptor binding, whereas Compound 1’s imine group may enable metal coordination in catalysis.
  • Substituents like iodine or methylenedioxy in NBOMe derivatives enhance lipophilicity and CNS penetration compared to Compound 1’s dichlorophenyl group.

Biological Activity

N-(2,3-dichlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H15_{15}Cl2_{2}N
  • Molecular Weight : Approximately 275.17 g/mol
  • IUPAC Name : 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

The compound features a dichlorobenzyl group and a pyrrolidine moiety, contributing to its distinct chemical reactivity and biological activity. Its chiral nature allows for stereoselective interactions with biological targets, which may influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : It has shown binding affinity for sigma receptors, which are implicated in various neurological processes.
  • Enzymes : The compound may inhibit certain enzymes, modulating physiological pathways.

Research indicates that compounds with similar structures often exhibit activities such as antimicrobial and antiviral properties. Studies employing molecular docking and receptor binding assays have been instrumental in elucidating these interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogenic microorganisms. For instance, related compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Antineoplastic Activity

Research into the antineoplastic potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .

Case Studies

  • Study on Sigma Receptor Affinity
    A study highlighted the high affinity of this compound for sigma receptors. It was found to displace radiolabeled ligands with a Ki value of 0.34 nM, indicating potent receptor binding capabilities .
  • Antimicrobial Testing
    In a series of antimicrobial assays, related compounds were tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureDichlorobenzyl groupAntimicrobial, Antineoplastic
1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanamineStructureLacks dichloro substituentsVaries
N-benzyl-pyrrolidineStructureSimpler structureVarious pharmaceutical applications

This SAR analysis underscores the importance of specific structural elements in determining biological activity and guiding future compound design.

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to proposed targets (e.g., fungal enzymes or GPCRs) .
  • Knockout/RNAi models : Genetic silencing in cell lines confirms target dependency .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .

How can researchers ensure compliance with regulatory guidelines during preclinical studies?

Q. Advanced

  • Impurity documentation : Align with EP and USP standards for nitrosamines and genotoxic impurities .
  • Controlled substance regulations : Monitor structural analogs (e.g., NBOMe derivatives) listed under controlled substance acts .
  • Ethical approvals : Secure protocols for in vivo studies, particularly for psychoactive or cytotoxic derivatives .

What synthetic modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • Salt formation : Hydrochloride or nitrate salts enhance solubility and stability .
  • PEGylation : Polyethylene glycol conjugates prolong half-life in systemic circulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.